![molecular formula C8H10ClN3 B2769410 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine CAS No. 16372-20-6](/img/structure/B2769410.png)
4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine
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Description
4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine is a heterocyclic compound with the following chemical formula: C9H7ClN2 . It exists in various forms, including dihydrochloride salts . The compound is a derivative of pyrimidoazepine and contains a chlorine atom at the 4-position.
Synthesis Analysis
The synthesis of 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine involves several steps, including cyclization reactions and functional group modifications. Specific synthetic routes and conditions may vary depending on the desired form of the compound .
Molecular Structure Analysis
The molecular structure of 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine consists of a pyrimidoazepine core with a chlorine substituent at the 4-position. The compound may exist in different tautomeric forms and can form salts with various counterions .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and acid-base reactions. These reactions can lead to the formation of derivatives with modified functional groups .
Physical And Chemical Properties Analysis
Scientific Research Applications
Environmental Chemistry and Analytical Applications
Enamine: 4-chloro-5H,6H,7H,8H,9H-pyrimido [4,5-d]azepine dihydrochloride Enamine: tert-butyl 4-chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine-7 … Enamine: 4-chloro-2-methyl-5H,6H,7H,8H,9H-pyrimido [4,5-d]azepine … 4-Chloro-5H,6H,7H,8H,9H-pyrimido [4,5-b]azepine 4-Chloro-5H,6H,7H,8H-pyrimido [4,5-b]benzothiophene
properties
IUPAC Name |
4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c9-7-6-3-1-2-4-10-8(6)12-5-11-7/h5H,1-4H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFOBAAXNQDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16372-20-6 |
Source
|
Record name | 4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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